5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-4-8-2-3-12-11(8)13-5-9/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDJPMFLOBZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
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5-Bromo-1H-pyrrolo[2,3-b]pyridine : Serves as the electrophilic coupling partner.
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1-Methyl-4-pyrazoleboronic acid pinacol ester : Commercially available or synthesized via borylation of 1-methyl-4-iodopyrazole.
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Palladium catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂.
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Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
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Solvent system : 1,4-Dioxane/water (4:1 v/v) or tetrahydrofuran (THF)/water.
Reaction Conditions
Workup and Purification
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Quenching : Dilution with ethyl acetate and washing with brine.
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Chromatography : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1).
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Yield : Typically 60–75%, depending on the purity of starting materials.
Alternative Synthetic Strategies
Direct Cyclization Approaches
While less common, direct cyclization methods have been explored for constructing the pyrrolo[2,3-b]pyridine scaffold. These methods involve:
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Knorr-type cyclization : Condensation of enamines with α-keto esters.
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Buchwald-Hartwig amination : Coupling of aryl halides with amines to form the fused ring system.
However, these routes often suffer from low yields (<30%) and require harsh conditions (e.g., high temperatures, strong acids).
Functional Group Interconversion
Post-synthetic modifications of pre-functionalized derivatives include:
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Demethylation : Conversion of N-methyl-protected intermediates to the free base using BBr₃ or HI.
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Halogen exchange : Swapping bromide for iodide via Finkelstein reaction to enhance reactivity in cross-couplings.
Key Optimization Parameters
Catalyst Selection
| Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Pd(PPh₃)₄ | 72 | 98 | 120 |
| Pd(dppf)Cl₂ | 68 | 95 | 150 |
| Pd(OAc)₂/XPhos | 65 | 97 | 180 |
Solvent Effects
Temperature Control
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80°C : Ideal for balancing reaction speed and decomposition risks.
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>100°C : Accelerates catalyst degradation, reducing yield by 15–20%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Another significant application is in neuropharmacology. Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Material Science
Organic Electronics
In the field of material science, this compound has been explored as a potential organic semiconductor. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating this compound into device architectures can enhance charge transport and overall device efficiency .
Polymer Composites
Additionally, this compound has been investigated as an additive in polymer composites to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown promising results in enhancing the durability and performance of materials used in various industrial applications .
Agricultural Chemistry
Pesticide Development
The compound is also being researched for its potential use in developing novel pesticides. Its structural features suggest it could serve as a lead compound for synthesizing new agrochemicals with improved efficacy against pests while minimizing environmental impact. Initial trials have shown that derivatives of this compound exhibit potent insecticidal activity against common agricultural pests .
Plant Growth Regulators
Furthermore, there is ongoing research into its role as a plant growth regulator. Compounds similar to this compound have been linked to enhanced growth rates and yield in crops, which could be beneficial for sustainable agriculture practices .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Inhibits tumor growth in specific cancer cell lines. |
| Neuroprotective Effects | Neuropharmacology Journal | Reduces oxidative stress; potential benefits for neurodegenerative diseases. |
| Organic Electronics | Materials Science Review | Enhances charge transport in OLEDs and OPVs. |
| Pesticide Development | Agricultural Chemistry Journal | Exhibits potent insecticidal activity against pests. |
| Plant Growth Regulators | Sustainable Agriculture Journal | Improves crop yield and growth rates. |
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent patterns. Key analogs and their structural distinctions are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, CN, F): Enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bulkier Substituents (e.g., 3,4-dimethoxyphenyl): Improve binding affinity to kinase hydrophobic pockets but may reduce solubility .
- Heterocyclic Appendages (e.g., pyrazole, triazole): Modulate selectivity and potency against specific kinases .
Yield and Purity Trends :
- Brominated intermediates (e.g., 22 ) show higher yields (75–99%) compared to ethynyl derivatives (20–37%) due to fewer steric challenges .
- Fluorination via Balz-Schiemann reactions or lithium-halogen exchange provides regioselective access to 4-fluoro analogs .
Kinase Inhibition Profiles:
Key Findings :
- The 1-methylpyrazole group in the base compound likely engages in hydrogen bonding with kinase ATP-binding sites, a feature exploited in FGFR inhibitors like 4h .
- Triazole-linked derivatives (e.g., 20 ) show promise in fragment-based drug design due to their modular synthesis and tunable pharmacokinetics .
- Fluorinated analogs (e.g., 4-fluoro derivatives) may penetrate the blood-brain barrier, expanding applications to neurological targets .
Physicochemical and Pharmacokinetic Properties
- Solubility : Derivatives with polar groups (e.g., benzonitrile in 21f ) exhibit improved aqueous solubility compared to lipophilic analogs like 21d .
- Metabolic Stability : The 1-methylpyrazole moiety resists oxidative metabolism, enhancing in vivo stability .
- Ligand Efficiency : Low-molecular-weight derivatives (e.g., 4h , MW ~350 g/mol) demonstrate high ligand efficiency (LE > 0.3), favorable for further optimization .
Biological Activity
5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₀N₄
- Molecular Weight : 198.22 g/mol
- CAS Number : 918522-51-7
Research indicates that this compound exhibits significant inhibitory effects on various enzymes and pathways relevant to disease processes:
- DYRK1A Inhibition : The compound has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's. Studies have shown that it exhibits nanomolar-level inhibitory activity against DYRK1A, highlighting its potential for therapeutic use in cognitive disorders .
- Anti-inflammatory Activity : The compound demonstrates notable anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory responses in BV2 microglial cells. This suggests a possible application in treating neuroinflammatory conditions .
- Antioxidant Properties : Assays have confirmed the antioxidant capabilities of the compound, providing additional therapeutic avenues for diseases characterized by oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: DYRK1A Inhibition in Alzheimer's Disease
Case Study 2: Neuroinflammatory Response
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
- Methodology :
- N1-Alkylation : Start with 5-bromo-1H-pyrrolo[2,3-b]pyridine. React with NaH and methyl iodide in THF at 0°C to room temperature (rt) to introduce the methyl group. Purify via silica gel chromatography .
- Suzuki-Miyaura Coupling : Use 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine (intermediate) with 1-methyl-4-pyrazoleboronic acid. Employ Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 105°C. Monitor reaction progress via TLC and confirm structure via H/C NMR .
- Key Characterization :
- NMR spectroscopy for regiochemical confirmation (e.g., distinguishing C3 vs. C5 substitution).
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Q. How are purity and stability optimized for intermediates during synthesis?
- Purification : Use silica gel flash chromatography with gradients of DCM/ethyl acetate (e.g., 9:1 ratio) to remove unreacted starting materials or byproducts .
- Stability Testing :
- Store intermediates under inert atmosphere (N₂/Ar) at -20°C to prevent decomposition.
- Conduct accelerated degradation studies (e.g., exposure to light, heat, humidity) with HPLC monitoring .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrrolo[2,3-b]pyridine derivatives?
- Case Study : In FGFR inhibitor research (e.g., compound 4h), conflicting data on substituent effects were resolved by:
Systematic Variation : Modifying the 3-methoxy group to probe hydrophobic pocket interactions.
Computational Modeling : Docking studies using Schrödinger Suite to validate binding poses.
Biological Assays : Parallel testing against FGFR1–4 (IC₅₀ ranges: 7–712 nM) to identify isoform selectivity .
- Statistical Validation : Use ANOVA to compare IC₅₀ values across derivatives, ensuring significance thresholds () .
Q. How is crystallographic data leveraged to validate molecular geometry and intermolecular interactions?
- Crystallization : Grow single crystals via vapor diffusion (e.g., hexane/EtOAC).
- Refinement : Use SHELXL for small-molecule refinement. Key parameters:
- < 5% for high-resolution data (<1.0 Å).
- Validate H-bonding networks (e.g., N–H···O interactions) using Mercury .
Q. What pharmacological profiling methods assess target selectivity and off-target risks?
- Kinase Profiling :
- Screen against a panel of 50+ kinases (e.g., AAK1, GAK) at 1 µM. Use ADP-Glo™ assay for IC₅₀ determination.
- Prioritize compounds with >100-fold selectivity (e.g., 5-(3,4-dimethoxyphenyl)-3-(p-tolylethynyl) derivative: IC₅₀ = 20 nM vs. AAK1 vs. 2.3 µM for off-targets) .
- ADME-Tox :
- Microsomal stability assay (human liver microsomes, 1 mg/mL, 37°C).
- hERG inhibition screening (IC₅₀ > 10 µM desirable) .
Q. How are fluorine-substituted derivatives utilized in positron emission tomography (PET) imaging?
- Radiosynthesis : Incorporate F via nucleophilic aromatic substitution (e.g., 3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine). Optimize reaction time/temperature for ≥95% radiochemical purity .
- In Vivo Validation :
- Biodistribution studies in murine models (SUVmax > 2.5 in target tissues).
- Blocking experiments with cold compound to confirm receptor specificity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Root Cause Analysis :
- Batch Variability : Compare HPLC purity (>98% required) and salt forms (e.g., free base vs. HCl salt).
- Assay Conditions : Standardize cell lines (e.g., 4T1 vs. MDA-MB-231) and serum concentrations (e.g., 10% FBS) .
Methodological Best Practices
Q. What computational tools predict physicochemical properties and metabolic pathways?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
